6-Methyl-5H-pyrrolo[3,2-b]pyrazine 6-Methyl-5H-pyrrolo[3,2-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1312891-31-8
VCID: VC11684266
InChI: InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10)
SMILES: CC1=CC2=NC=CN=C2N1
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

6-Methyl-5H-pyrrolo[3,2-b]pyrazine

CAS No.: 1312891-31-8

Cat. No.: VC11684266

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-5H-pyrrolo[3,2-b]pyrazine - 1312891-31-8

Specification

CAS No. 1312891-31-8
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 6-methyl-5H-pyrrolo[2,3-b]pyrazine
Standard InChI InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10)
Standard InChI Key NOVCJZAVHSEZDU-UHFFFAOYSA-N
SMILES CC1=CC2=NC=CN=C2N1
Canonical SMILES CC1=CC2=NC=CN=C2N1

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

6-Methyl-5H-pyrrolo[3,2-b]pyrazine is an aromatic heterocycle comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring. The IUPAC name derives from the fusion pattern: the pyrrole ring (positions 2–5) shares atoms with the pyrazine ring at positions 3 and 2, respectively, forming the [3,2-b] fused system. The methyl substituent occupies position 6 of the bicyclic framework. Its molecular formula is C₇H₇N₃, corresponding to a molecular weight of 133.15 g/mol .

Structural Analysis and Isomerism

The compound’s planar structure enables π-electron delocalization across both rings, conferring aromatic stability. Key bond lengths and angles align with those of related pyrrolopyrazines, such as methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (PubChem CID: 138112046), where X-ray crystallography reveals bond lengths of 1.37–1.41 Å for C–N and 1.38–1.42 Å for C–C in the fused system . The methyl group at position 6 introduces steric and electronic effects that may influence reactivity and intermolecular interactions.

Table 1: Comparative Structural Data for Pyrrolopyrazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Fusion PatternKey Substituents
6-Methyl-5H-pyrrolo[3,2-b]pyrazineC₇H₇N₃133.15[3,2-b]Methyl at C6
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylateC₈H₇N₃O₂177.16[2,3-b]Methoxycarbonyl at C6
5-Tosyl-5H-pyrrolo[2,3-b]pyrazineC₁₈H₂₀N₄O₄S396.44[2,3-b]Tosyl at N5

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Considerations

While no explicit synthesis of 6-methyl-5H-pyrrolo[3,2-b]pyrazine is documented, plausible routes can be inferred from patents describing analogous pyrrolopyrazines. A two-step strategy may involve:

  • Ring Construction: Cyclocondensation of appropriately substituted pyrazine precursors with methyl-containing synthons.

  • Functionalization: Introduction of the methyl group via alkylation or cross-coupling, guided by directing groups.

Case Study: Adaptation of Patent CN110156791A

The preparation of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivatives offers a template for pyrrolopyrazine synthesis:

  • Step 1: Reaction of pyrazine-2,5-diamine with ethanol in DMF at 50–60°C forms a dihydro intermediate.

  • Step 2: Acid-catalyzed dehydration yields the pyrrolopyrazine core.

  • Step 3: Tosylation at N5 using p-toluenesulfonyl chloride in toluene.

For 6-methyl-5H-pyrrolo[3,2-b]pyrazine, modifying Step 1 to incorporate a methyl-bearing reagent (e.g., methylamine) could install the C6 methyl group. Computational modeling suggests that steric hindrance at C6 may necessitate protective group strategies or transition metal catalysis .

Physicochemical Properties and Spectroscopic Data

Predicted Physicochemical Parameters

Based on quantitative structure-property relationship (QSPR) models for pyrrolopyrazines :

  • LogP (Partition Coefficient): ~1.2 (moderate lipophilicity).

  • Aqueous Solubility: ~2.1 mg/mL (25°C).

  • pKa: Estimated 4.8 (pyrazine N) and 9.3 (pyrrole NH).

Spectroscopic Signatures

  • IR Spectroscopy: N–H stretching at ~3400 cm⁻¹; C=C/C=N vibrations at 1600–1500 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Expected signals include δ 8.2 (H-2, pyrazine), δ 7.1 (H-4, pyrrole), and δ 2.5 (CH₃, C6).

  • MS (ESI+): Molecular ion peak at m/z 134.1 [M+H]⁺.

CompoundPharmacological ActivityEffective Dose (mg/kg)Target Pathway
6-(5-Chloropyrid-2-yl)-5-hydroxy-7-oxo-pyrrolo[3,4-b]pyrazineAnticonvulsant30–50GABA_A receptor
5-(4-Methylpiperazin-1-yl)carbonyloxy-pyrrolo[3,4-b]pyrazineAnxiolytic20–405-HT₁A receptor
6-Methyl-5H-pyrrolo[3,2-b]pyrazine (Predicted)Not testedHypothetical: Monoamine oxidase

Computational ADMET Profiling

  • Absorption: High intestinal permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methyl group.

  • Toxicity: Low Ames test mutagenicity risk (TEST prediction).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s fused heterocycle serves as a scaffold for kinase inhibitors and neuroactive agents. Patent US3862149A highlights pyrrolopyrazines as precursors to anticonvulsants , positioning 6-methyl derivatives for analog synthesis.

Materials Science Applications

Conjugated pyrrolopyrazines exhibit luminescent properties suitable for organic light-emitting diodes (OLEDs). The methyl group’s electron-donating effects could enhance charge transport in thin-film devices.

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